

# An In-depth Technical Guide to UB-165 (Fumarate): Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**UB-165 (fumarate)** is a potent and subtype-selective nicotinic acetylcholine receptor (nAChR) agonist. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed methodologies for key experimental assays are provided, along with a summary of its binding affinity and functional activity at various nAChR subtypes. Furthermore, the downstream signaling pathways initiated by UB-165 are illustrated to elucidate its mechanism of action. This guide is intended to serve as a valuable resource for researchers in neuroscience and drug development.

# **Chemical Structure and Physicochemical Properties**

UB-165 is a hybrid molecule derived from the structures of two other potent nicotinic agonists, epibatidine and anatoxin-a. The fumarate salt form is commonly used in research.

Chemical Name: (1R,6R)-2-(6-chloropyridin-3-yl)-9-azabicyclo[4.2.1]non-2-ene fumarate[1]

Table 1: Chemical Identifiers and Properties of UB-165 (fumarate)



| Property          | Value                                                                                                     | Reference |
|-------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 200432-86-6                                                                                               | [1][2]    |
| Molecular Formula | C13H15CIN2·C4H4O4                                                                                         | [1]       |
| Molecular Weight  | 350.8 g/mol                                                                                               | [2][3]    |
| Canonical SMILES  | C1CC2CCC(N2)C(=C1)C3=C<br>N=C(C=C3)CI.C(=CC(=O)O)C(<br>=O)O                                               | [2]       |
| Solubility        | Soluble to 100 mM in water with gentle warming. Also soluble at <35.08mg/ml in H <sub>2</sub> O.          | [1][2]    |
| Purity            | ≥98%                                                                                                      | [2]       |
| Storage           | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [2]       |

# **Pharmacological Properties**

UB-165 is a subtype-selective nicotinic agonist, demonstrating distinct affinities and functional activities at different nAChR subtypes. It is a full agonist at  $\alpha$ 3 $\beta$ 2-containing nAChRs and a very weak partial agonist at  $\alpha$ 4 $\beta$ 2-containing nAChRs.[4]

# **Binding Affinity**

The binding affinity of UB-165 has been characterized through competitive binding assays using radiolabeled ligands.

Table 2: Binding Affinity (Ki) of UB-165 at Various nAChR Subtypes



| nAChR Subtype   | Ki (nM)                | Reference |
|-----------------|------------------------|-----------|
| α4β2            | 0.27                   | [4]       |
| α3              | 20 (IC <sub>50</sub> ) | [4]       |
| α7              | 2790                   | [4]       |
| α1β1δε (muscle) | 990                    | [4]       |

# **Functional Activity**

Functional studies have elucidated the agonist/antagonist profile of UB-165 at different nAChR subtypes.

Table 3: Functional Activity of UB-165

| Assay                                                                  | Receptor<br>Subtype | Activity                        | EC50 (nM) | Relative<br>Efficacy                | Reference |
|------------------------------------------------------------------------|---------------------|---------------------------------|-----------|-------------------------------------|-----------|
| Dopamine Release (rat striatal synaptosome s)                          | Mixed<br>nAChRs     | Agonist                         | 88        | 0.2<br>(compared to<br>epibatidine) | [4]       |
| <sup>86</sup> Rb <sup>+</sup> Efflux<br>(thalamic<br>synaptosome<br>s) | α4β2*               | Very weak<br>partial<br>agonist | -         | -                                   | [4]       |
| Inward Currents (Xenopus oocytes)                                      | α3β2                | Full Agonist                    | -         | -                                   | [4]       |

# **Experimental Protocols**



The following are detailed methodologies for key experiments used to characterize the pharmacological profile of UB-165.

## **Radioligand Binding Assay**

This protocol is a representative method for determining the binding affinity of UB-165 for nAChR subtypes.

Objective: To determine the inhibition constant (Ki) of UB-165 for a specific nAChR subtype.

#### Materials:

- Tissue homogenate or cell membranes expressing the nAChR subtype of interest.
- Radioligand specific for the nAChR subtype (e.g., [3H]epibatidine, [3H]cytisine).
- **UB-165** (fumarate) at various concentrations.
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail.
- · Scintillation counter.

#### Procedure:

- Prepare a series of dilutions of UB-165 in binding buffer.
- In a microcentrifuge tube, add the tissue homogenate/cell membranes, the radioligand at a
  fixed concentration (typically at or below its Kd), and either buffer (for total binding), a
  saturating concentration of a known nAChR ligand (for non-specific binding), or a specific
  concentration of UB-165.
- Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.



- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the UB-165 concentration and fit the data to a one-site competition model to determine the IC<sub>50</sub> value.
- Calculate the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

### <sup>86</sup>Rb<sup>+</sup> Efflux Assay (Functional Assay)

This assay measures the functional activity of UB-165 at ion channel-linked nAChRs by monitoring the efflux of radioactive rubidium (a potassium analog).

Objective: To assess the ability of UB-165 to activate nAChR ion channels.

#### Materials:

- Cells or synaptosomes expressing the nAChR subtype of interest.
- 86RbCl (radioactive rubidium chloride).
- Loading buffer (e.g., cell culture medium or Krebs-Ringer buffer).
- Assay buffer (e.g., Krebs-Ringer buffer).
- **UB-165** (fumarate) at various concentrations.
- Lysis buffer (e.g., 0.1 M NaOH).
- Scintillation counter.



#### Procedure:

- Culture cells in multi-well plates until they reach a suitable confluency.
- Load the cells with <sup>86</sup>Rb+ by incubating them in loading buffer containing <sup>86</sup>RbCl for a specified period (e.g., 2-4 hours).
- Wash the cells multiple times with assay buffer to remove extracellular <sup>86</sup>Rb<sup>+</sup>.
- Add assay buffer containing different concentrations of UB-165 to the cells and incubate for a short period (e.g., 2-5 minutes).
- Collect the supernatant (assay buffer), which contains the effused 86Rb+.
- Lyse the cells with lysis buffer to release the remaining intracellular 86Rb+.
- Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
- Calculate the percentage of <sup>86</sup>Rb<sup>+</sup> efflux for each concentration of UB-165.
- Plot the percentage of efflux against the logarithm of the UB-165 concentration to generate a dose-response curve and determine the EC<sub>50</sub> and maximal efficacy.

## [3H]Dopamine Release Assay

This assay is used to investigate the effect of UB-165 on neurotransmitter release from presynaptic terminals.

Objective: To measure the UB-165-evoked release of [3H]dopamine from synaptosomes.

#### Materials:

- Rat striatal tissue.
- Sucrose buffer for homogenization.
- [3H]Dopamine.



- Krebs-Ringer buffer.
- **UB-165** (fumarate) at various concentrations.
- Perfusion system or multi-well plates.
- Scintillation counter.

#### Procedure:

- Prepare synaptosomes from fresh rat striatal tissue by homogenization and differential centrifugation.
- Load the synaptosomes with [<sup>3</sup>H]dopamine by incubating them in Krebs-Ringer buffer containing the radiolabel.
- Wash the synaptosomes to remove excess unincorporated [3H]dopamine.
- Aliquot the loaded synaptosomes into a perfusion system or multi-well plates.
- Stimulate the synaptosomes with different concentrations of UB-165 for a defined period.
- Collect the superfusate or supernatant, which contains the released [3H]dopamine.
- Lyse the remaining synaptosomes to determine the amount of [3H]dopamine that was not released.
- Measure the radioactivity in the collected fractions and the synaptosome lysate using a scintillation counter.
- Calculate the fractional release of [3H]dopamine for each condition.
- Plot the fractional release against the logarithm of the UB-165 concentration to determine the EC<sub>50</sub> and maximal efficacy.

# **Signaling Pathways**



Activation of nAChRs by agonists like UB-165 leads to the opening of the ion channel, resulting in an influx of cations (primarily Na<sup>+</sup> and Ca<sup>2+</sup>) and subsequent depolarization of the cell membrane. This initial event can trigger a cascade of downstream signaling events.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 86Rb+ Efflux Mediated by α4β2\*-Nicotinic Acetylcholine Receptors with High and Low Sensitivity to Stimulation by Acetylcholine Display Similar Agonist-Induced Desensitization -PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Overview Nicotinic Acetylcholine Receptor Signaling in Neuroprotection NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to UB-165 (Fumarate): Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143738#the-chemical-structure-and-properties-of-ub-165-fumarate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com